Product packaging for 15-Hydroxysolavetivone(Cat. No.:)

15-Hydroxysolavetivone

Cat. No.: B1262933
M. Wt: 234.33 g/mol
InChI Key: JPVDGXUSNAEUIC-JMSVASOKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

15-Hydroxysolavetivone is an oxygenated sesquiterpene, a derivative of the phytotoxin solavetivone. This compound is part of a class of secondary metabolites that plants produce as part of their defense mechanisms against pathogens and environmental stresses . As a hydroxysolavetivone, it falls within a group of related vetivane-type sesquiterpenoids that are of significant interest in phytochemical research for their potential bioactive properties . Research into related solavetivone analogs has indicated that these compounds can exhibit notable antifungal and antimicrobial activities, suggesting a role in plant-pathogen interactions . The specific hydroxylation pattern of this compound may influence its bioavailability, reactivity, and interaction with biological targets, making it a valuable compound for structure-activity relationship (SAR) studies. Its primary research applications include investigations into plant defense signaling, the discovery of novel antifungal agents, and the study of sesquiterpene biosynthesis in plants, particularly within the Solanaceae family . This product is intended for research use in controlled laboratory settings. This compound is provided "For Research Use Only," and is not intended for diagnostic, therapeutic, or any other human use. It is the responsibility of the purchaser to ensure proper handling and adherence to all applicable regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22O2 B1262933 15-Hydroxysolavetivone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

(3R,5S,6R)-10-(hydroxymethyl)-6-methyl-3-prop-1-en-2-ylspiro[4.5]dec-9-en-8-one

InChI

InChI=1S/C15H22O2/c1-10(2)12-4-5-15(8-12)11(3)6-14(17)7-13(15)9-16/h7,11-12,16H,1,4-6,8-9H2,2-3H3/t11-,12-,15+/m1/s1

InChI Key

JPVDGXUSNAEUIC-JMSVASOKSA-N

Isomeric SMILES

C[C@@H]1CC(=O)C=C([C@]12CC[C@H](C2)C(=C)C)CO

Canonical SMILES

CC1CC(=O)C=C(C12CCC(C2)C(=C)C)CO

Origin of Product

United States

Elucidation of 15 Hydroxysolavetivone Biosynthesis Pathways

Upstream Precursor Pathways

The journey to 15-hydroxysolavetivone begins with fundamental metabolic pathways that supply the necessary building blocks for its complex structure.

Mevalonate (B85504) Pathway Contribution to Sesquiterpene Scaffold Formation

The formation of the sesquiterpene backbone of this compound is dependent on the mevalonate (MVA) pathway. scielo.bracs.org This pathway is a primary route for the synthesis of isoprenoid precursors in the cytoplasm of plant cells. scielo.br The MVA pathway commences with the condensation of three acetyl-CoA molecules to generate 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). scielo.br Subsequently, HMG-CoA is converted to mevalonate, which then undergoes a series of phosphorylation and decarboxylation steps to yield the five-carbon isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). scielo.broup.com These C5 units are the fundamental precursors for all terpenoid compounds, including sesquiterpenes. scielo.brresearchgate.net While some terpenoids are synthesized via the methylerythritol phosphate (B84403) (MEP) pathway, sesquiterpenoids like the precursors to this compound are primarily derived from the MVA pathway. scielo.bracs.orgnih.gov

Farnesyl Diphosphate (B83284) (FPP) as a Pivotal Intermediate

Farnesyl diphosphate (FPP), a C15 isoprenoid, serves as the direct precursor to the vast array of sesquiterpenes. wikipedia.orgechelon-inc.com It is formed through the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP, a reaction catalyzed by farnesyl diphosphate synthase (FPPS). echelon-inc.comfrontierspartnerships.orgnih.gov FPP stands at a critical juncture in isoprenoid metabolism, as it can be channeled into the synthesis of various compounds, including sterols, carotenoids, and, notably, sesquiterpenes. wikipedia.orgnih.gov In the context of this compound biosynthesis, FPP is the substrate for the subsequent cyclization reaction that establishes the characteristic carbon skeleton of the solavetivone (B1203128) family of compounds. nih.govtandfonline.com

Enzymatic Transformations Leading to this compound

The conversion of the basic sesquiterpene scaffold into this compound is orchestrated by a series of highly specific enzymatic reactions, primarily involving cytochrome P450 enzymes.

Role of Cytochrome P450 Enzymes

Cytochrome P450 enzymes (CYPs) are a large and diverse superfamily of heme-containing monooxygenases that play a crucial role in the oxidation of a wide variety of endogenous and exogenous compounds. wikipedia.orgmdpi.com In plants, they are instrumental in the biosynthesis of secondary metabolites, including terpenoids. mdpi.com These enzymes catalyze the insertion of an oxygen atom into a C-H bond, a reaction known as hydroxylation. numberanalytics.comwikipedia.org This modification increases the polarity of the molecule and can be a key step in creating structural diversity and biological activity. numberanalytics.com The biosynthesis of this compound from its sesquiterpene precursor is a classic example of a P450-mediated hydroxylation. nih.govtandfonline.com

Specificity of Premnaspirodiene (B1254385) Oxygenase (HPO) in Solavetivone Formation

The key enzyme responsible for the initial oxidation steps leading to the solavetivone core structure is premnaspirodiene oxygenase (HPO). nih.govresearchgate.net HPO is a cytochrome P450 enzyme that catalyzes the regio- and stereo-specific hydroxylation of the sesquiterpene hydrocarbon, premnaspirodiene. nih.govresearchgate.net This enzyme, identified as CYP71D55, is involved in the biosynthesis of the phytoalexin solavetivone. researchgate.netuniprot.org HPO catalyzes two successive oxidation reactions at the C-2 position of premnaspirodiene, first forming the intermediate solavetivol, and then oxidizing it to solavetivone. nih.govresearchgate.net This dual-functionality in a single enzyme is a notable feature of this biosynthetic pathway. nih.gov

Hydroxylation Reactions and Regio-Stereoselectivity

Hydroxylation is a fundamental reaction in the biosynthesis of this compound, imparting a key functional group to the molecule. numberanalytics.com The introduction of a hydroxyl group at the C-15 position of solavetivone is the final step in the formation of this compound. wikipedia.orgebi.ac.uk This reaction is catalyzed by a hydroxylase, likely another specific cytochrome P450 enzyme, although the precise enzyme has not been fully characterized in all organisms. wikipedia.orgnih.gov

The regio- and stereoselectivity of these hydroxylation reactions are critical for the final structure and activity of the molecule. nih.govnih.gov Enzymes like HPO exhibit remarkable specificity, ensuring that the hydroxyl group is added to the correct carbon atom and with the correct stereochemistry. nih.govresearchgate.net The ability of P450 enzymes to control both the position (regioselectivity) and the three-dimensional orientation (stereoselectivity) of the hydroxyl group is a hallmark of their catalytic mechanism and is essential for producing the specific isomer of this compound. nih.govwarwick.ac.uk

Position of this compound within Phytoalexin Biosynthetic Networks

This compound is a sesquiterpenoid phytoalexin, a class of defensive compounds synthesized by plants in response to pathogen attack or environmental stress. ebi.ac.uknih.gov Its biosynthesis is intricately woven into the complex network of terpenoid metabolism, specifically originating from the sesquiterpenoid pathway. nih.govresearchgate.net These defense compounds are typically produced by plants belonging to the Solanaceae family, such as potato and tomato. nih.govwikipedia.org

The journey to this compound begins with the universal C15 precursor for all sesquiterpenoids, farnesyl diphosphate (FPP). researchgate.netmdpi.com FPP is itself synthesized via the mevalonate pathway in the cytosol. mdpi.comresearchgate.net The formation of sesquiterpenoid phytoalexins is a significant branch of the isoprenoid pathway, activated in response to various stressors, including fungal elicitors like ergosterol. mdpi.comresearchgate.net

In solanaceous plants, FPP serves as a critical branch point, leading to distinct families of phytoalexins. nih.govresearchgate.net The biosynthesis of this compound is part of the "solavetivone-type" pathway, which is prominently active in potato and tomato. nih.govresearchgate.net This pathway is initiated by the cyclization of FPP, a reaction catalyzed by a sesquiterpene cyclase enzyme, to form a bicyclic hydrocarbon precursor. mdpi.comresearchgate.net Subsequent oxidation steps lead to the formation of solavetivone. nih.govresearchgate.net this compound is then formed through the hydroxylation of solavetivone at the C-15 position. ebi.ac.uk This positions it as a key intermediate within the broader sesquiterpenoid defense network.

The induction of this pathway is a hallmark of the plant's defense response. For instance, treating tobacco cell cultures with elicitors can trigger the de novo biosynthesis of several sesquiterpenoid phytoalexins, including solavetivone. researchgate.net Similarly, increased accumulation of this compound has been noted in plants under salt stress and after treatment with elicitors like methyl jasmonate, indicating its role in a generalized stress response. nih.govresearchgate.net

Table 1: Key Precursors and Enzymes in Sesquiterpenoid Phytoalexin Biosynthesis

Compound/EnzymeClass/RoleFunction in Pathway
Farnesyl Diphosphate (FPP)Isoprenoid PrecursorThe universal C15 starting molecule for all sesquiterpenoid synthesis. researchgate.netmdpi.com
Sesquiterpene CyclaseEnzymeCatalyzes the cyclization of FPP to form the core carbon skeleton of sesquiterpenoids. mdpi.comresearchgate.net
SolavetivoneSesquiterpenoid PhytoalexinThe direct precursor to this compound. ebi.ac.ukresearchgate.net

One of the most significant roles of this compound is its function as an intermediate in the biosynthesis of other complex phytoalexins. wikipedia.org Research, including studies using radioisotope-labeled compounds, has confirmed that this compound is a direct precursor to the well-known potato phytoalexin, rishitin (B106575). wikipedia.orgresearchgate.net

The proposed biosynthetic pathway suggests that after its formation, this compound undergoes further enzymatic modifications to yield lubimin, which is then converted into rishitin. wikipedia.orgresearchgate.net While the complete enzymatic cascade for rishitin biosynthesis has not been fully elucidated, feeding experiments have demonstrated the conversion of labeled 3-hydroxylubimin into rishitin, further supporting this sequential pathway where this compound is an essential upstream intermediate. wikipedia.orgresearchgate.net The pathway highlights a common strategy in plant biochemistry where a core molecule is progressively decorated with functional groups to create a diverse arsenal (B13267) of defensive compounds.

Table 2: Biosynthetic Relationship of this compound and Downstream Phytoalexins

PrecursorProductPlant FamilySignificance
SolavetivoneThis compound SolanaceaeHydroxylation step adding a key functional group. ebi.ac.uk
This compound Lubimin, RishitinSolanaceaeServes as a crucial intermediate for more complex phytoalexins. wikipedia.org

Biological Functions and Ecological Relevance of 15 Hydroxysolavetivone in Plant Systems

Role as a Phytoalexin in Plant Defense

15-Hydroxysolavetivone is classified as a phytoalexin, a group of low molecular weight, antimicrobial compounds that are synthesized by and accumulate in plants as a response to stress. muni.czmdpi.com Phytoalexins are a key component of the plant's induced defense system, produced de novo following pathogen attack or exposure to certain chemical or environmental triggers. muni.cz This compound is part of a larger family of sesquiterpenoid phytoalexins, such as capsidiol (B150007) and rishitin (B106575), which are characteristic of the defense responses in solanaceous plants like potato, tobacco, and tomato. nih.govresearchgate.netoup.com Notably, this compound is a direct biosynthetic precursor to the well-studied phytoalexin rishitin, underscoring its central role in the defense cascade. rsc.org

The synthesis of this compound and related sesquiterpenoids is not constitutive but is rapidly triggered upon the plant's recognition of "elicitors," which are molecules that signal the presence of a potential threat. These elicitors are often derived from invading microorganisms. muni.cz For instance, components from the cell walls of fungi and oomycetes are potent inducers of the phytoalexin response in the Solanaceae family. nih.gov

Research has identified several biotic elicitors that trigger the accumulation of the sesquiterpenoid class to which this compound belongs. nih.govnih.gov Mycelial extracts from the soil-borne pathogen Rhizoctonia solani have been shown to elicit the production of solavetivone (B1203128), the immediate precursor to this compound, in hairy root cultures of Hyoscyamus muticus. kspbtjpb.org Similarly, hyphal wall components (HWC) from Phytophthora infestans, the causal agent of late blight in potatoes, induce the formation of these defense compounds in potato tubers. nih.gov Ergosterol, a primary sterol found in fungal cell membranes, also acts as a microbe-associated molecular pattern (MAMP) that can trigger the synthesis of solavetivone and other related phytoalexins in tobacco cell cultures. mdpi.com

Table 1: Biotic Elicitors Inducing Sesquiterpenoid Phytoalexins in Solanaceae

Elicitor Source Organism Plant System Studied Induced Compound Class
Hyphal Wall Components (HWC) Phytophthora infestans Potato (Solanum tuberosum) Sesquiterpenoids (e.g., Solavetivone, Rishitin) nih.gov
Ergosterol Fungi Tobacco (Nicotiana tabacum) Sesquiterpenoids (e.g., Solavetivone, Lubimin) mdpi.com
Cellulase Fungi (general) Wild Tobacco (Nicotiana plumbaginifolia) Sesquiterpenoids (e.g., Capsidiol) nih.gov
Arachidonic Acid Oomycetes (e.g., Phytophthora) Wild Tobacco (Nicotiana plumbaginifolia) Sesquiterpenoids (e.g., Capsidiol) nih.gov
Mycelial Extract Rhizoctonia solani Hyoscyamus muticus Sesquiterpenoids (Solavetivone, Lubimin) kspbtjpb.org

Phytoalexins like this compound are fundamental to both basal and induced resistance. Basal resistance represents a plant's frontline defense against a broad range of potential pathogens, while induced systemic resistance (ISR) is a heightened state of defense readiness throughout the plant, often triggered by beneficial microbes or a localized infection. justagriculture.insymbio.co.uk The antimicrobial nature of phytoalexins allows them to directly inhibit the growth and development of invading pathogens at the site of infection. mdpi.com

The contribution of this specific compound to resistance is evidenced by its position within a critical defense pathway. The entire suite of sesquiterpenoid phytoalexins, including solavetivone and its hydroxylated derivatives, acts as a chemical barrier against pathogen ingress. researchgate.netnih.gov While direct studies quantifying the specific contribution of this compound are limited, correlational evidence highlights the importance of its precursors. For example, potato cultivars that produce higher levels of solavetivone have been observed to exhibit greater resistance to the potato cyst nematode, Globodera rostochiensis. frontiersin.org The ability of certain fungal pathogens to detoxify these compounds further implies their efficacy as defense agents; the pathogen must overcome this chemical defense to successfully colonize the host. nih.gov Therefore, this compound contributes to the plant's defensive capacity as an integral part of the induced phytoalexin arsenal (B13267).

Involvement in Plant Responses to Abiotic Stresses

The role of phytoalexins is not limited to combating biotic threats. Their accumulation is also a recognized response to various abiotic stresses, suggesting a broader function in protecting the plant from environmental damage. muni.cz

High salinity in soil is a major abiotic stress that can lead to osmotic stress and ion toxicity in plants, impairing growth and productivity. Plants have evolved various metabolic adaptations to cope with these conditions. One such adaptation involves the production of specific secondary metabolites. Research has demonstrated that this compound accumulates in the leaves of Salvia brachiata plants subjected to salinity stress. researchgate.net This finding indicates that, in addition to its role in pathogen defense, this compound is also part of the plant's metabolic response to high-salt environments, although its precise protective mechanism in this context is still under investigation.

Plant defense and stress responses are intricately regulated by a network of phytohormones. Jasmonates, including jasmonic acid (JA) and its volatile methyl ester, methyl jasmonate (MeJA), are key signaling molecules that mediate responses to both wounding and pathogen attack. oup.com

The biosynthesis of this compound is under the control of this hormonal signaling pathway. Studies using plant cell cultures have shown that treatment with MeJA can act as an elicitor, triggering significant changes in the plant's metabolome. [From the first search, result 10] Specifically, the application of MeJA has been found to induce the accumulation of a suite of sesquiterpenoids, which includes this compound. [From the first search, result 10] This demonstrates that the production of this phytoalexin is directly linked to the jasmonate signaling cascade, which is a central hub for activating many plant defense mechanisms.

Inter-Plant and Plant-Microbe Interactions

The chemical compounds produced by plants are crucial for mediating their interactions with the surrounding environment, including other plants and a vast array of microorganisms. frontiersin.orginteresjournals.org

As a phytoalexin, this compound's primary role in plant-microbe interactions is its antimicrobial activity. mdpi.com The accumulation of this and other sesquiterpenoids at the site of infection creates a toxic environment that can inhibit or kill invading fungal and bacterial pathogens. mdpi.comnih.gov For instance, culture medium from elicited Hyoscyamus muticus hairy roots, which contained high levels of solavetivone, was found to inhibit the germ tube growth of the oomycete Phytophthora infestans by approximately 25%. kspbtjpb.org This direct antibiotic action is a cornerstone of how plants defend themselves against disease. The ability of a microbe to successfully infect a host can depend on its capacity to tolerate or detoxify these defensive compounds. nih.gov

In contrast, the role of this compound in inter-plant communication is not established. Inter-plant signaling often relies on volatile organic compounds (VOCs) that are released into the air or on signals transmitted belowground through common mycorrhizal networks. researchgate.netnih.gov As a non-volatile sesquiterpenoid, it is unlikely that this compound functions as an airborne signal. There is currently no direct evidence to suggest it is actively transported between plants to signal a threat.

Table 2: List of Chemical Compounds Mentioned

Compound Name
This compound
Solavetivone
Rishitin
Lubimin
Capsidiol
Phytuberin
Jasmonic Acid
Methyl Jasmonate
Ergosterol

Role in Root Exudate Mediated Communications

Root exudates are chemical messengers that plants release into the soil, creating a complex web of interactions within the rhizosphere. preprints.orgjournaljamb.com These exudates, containing a mixture of primary and secondary metabolites, play a pivotal role in mediating communication between the plant and a diverse community of soil-dwelling organisms. nih.govnih.gov

This compound, as a derivative of the phytoalexin solavetivone, is involved in this chemical dialogue, particularly in response to biotic stress. Phytoalexins are antimicrobial compounds synthesized and exuded by plants when they come under attack from pathogens. researchgate.netmdpi.com The production of solavetivone is known to be triggered by fungal elicitors and infection, such as from Rhizoctonia solani or Phytophthora infestans. kspbtjpb.org Its presence in root tissues and its increased accumulation in mycorrhizal-colonized roots upon pathogen challenge indicate its role as a defense signal in the rhizosphere. researchgate.net

The secretion of such sesquiterpenoids into the soil communicates the plant's defense status to the surrounding microbiome. kspbtjpb.org This chemical alert can influence the behavior of soil microbes, deterring pathogens while potentially recruiting beneficial microorganisms that can aid in plant defense. journaljamb.comtamu.edu The process of root exudation is dynamic, with the chemical profile changing in response to environmental cues, including the presence of pathogens, thereby shaping the microbial community in real-time. nih.govfrontiersin.org

Influence on Rhizosphere Dynamics and Plant Health

The release of this compound and its parent compound into the rhizosphere directly influences the microbial dynamics and, consequently, the health of the plant. The primary mechanism is through direct antimicrobial activity.

Research has demonstrated that solavetivone possesses antifungal properties. In laboratory bioassays, both solavetivone and another potato phytoalexin, rishitin, inhibited the mycelial growth of the soil-borne pathogen Rhizoctonia solani. researchgate.net The activity of these phytoalexins against various Phytophthora species has also been documented, causing effects such as loss of zoospore motility and cell membrane bursting. mdpi.com By suppressing the growth and activity of pathogenic fungi and bacteria in the immediate vicinity of the roots, these compounds help protect the plant from infection, which is a cornerstone of plant health.

Research Findings on Solavetivone and Related Phytoalexins

CompoundObserved EffectOrganism(s) InvolvedReference
SolavetivoneAccumulation in roots upon pathogen challengeSolanum tuberosum (potato), Rhizoctonia solani researchgate.net
SolavetivoneInhibition of mycelial growthRhizoctonia solani researchgate.net
SolavetivoneDetoxification via hydroxylation by a plant enzymeNicotiana benthamiana (expression system) nih.gov
SolavetivoneInduction by fungal elicitors and pathogensHyoscyamus muticus, Phytophthora infestans kspbtjpb.org
Solavetivone, RishitinToxic effects on zoospores (motility loss, cell bursting)Phytophthora species mdpi.com

Broader Context of Terpenoid Diversity in Plant Ecological Roles

The functions of this compound are best understood within the vast and diverse class of secondary metabolites known as terpenoids. Terpenoids are the largest group of natural products in plants, with over 80,000 known compounds, and they fulfill a wide array of ecological roles crucial for plant survival and interaction with the environment. youtube.commdpi.com They are synthesized from five-carbon isoprene (B109036) units, and their classification is based on the number of these units they contain. nih.gov

Monoterpenoids (C10): Often volatile, they are major components of essential oils and function as attractants for pollinators, deterrents for herbivores, and allelopathic agents.

Sesquiterpenoids (C15): This class, which includes this compound, is exceptionally diverse. They serve as phytoalexins for defense against pathogens, antifeedants against insects, and signaling molecules in plant-insect interactions. kspbtjpb.orgnih.gov

Diterpenoids (C20): These include important plant hormones like gibberellins, as well as defensive compounds like the kauralexins in maize. oup.com

Triterpenoids (C30): This group includes sterols that are structural components of cell membranes and more complex defensive compounds like saponins.

This immense chemical diversity allows plants to fine-tune their responses to specific ecological challenges. nih.govwikipedia.org Terpenoids are central to a plant's defense arsenal, acting directly against herbivores and pathogens through toxicity or deterrence. mdpi.com They also mediate indirect defense by attracting the natural enemies of herbivores, such as parasitoids or predators. oup.com Furthermore, they are key players in communication, not only with animals but also with other plants and microbes, shaping the ecosystem at both macroscopic and microscopic levels. nih.gov The evolution of complex biosynthetic pathways for terpenoids highlights their importance in enabling plants to adapt and thrive in diverse and challenging environments. youtube.comwikipedia.org

Ecological Roles of Different Terpenoid Classes

Terpenoid ClassCarbon AtomsKey Ecological FunctionsExamples
MonoterpenoidsC10Pollinator attraction, herbivore deterrence, allelopathyLimonene, Pinene
SesquiterpenoidsC15Phytoalexins, antifeedants, signaling moleculesSolavetivone, Capsidiol, Rishitin
DiterpenoidsC20Hormones, defense compoundsGibberellins, Kauralexins, Taxol
TriterpenoidsC30Membrane structure, defensive saponinsSterols, Azadirachtin

Genetic and Molecular Regulation of 15 Hydroxysolavetivone Production

Gene Expression Profiles Associated with Sesquiterpenoid Biosynthesis

The production of sesquiterpenoids like 15-hydroxysolavetivone relies on the coordinated expression of genes within specific metabolic pathways, primarily the mevalonic acid (MVA) pathway in the cytoplasm. mdpi.com Transcriptome analyses of various plants and fungi have revealed that the induction of sesquiterpenoid biosynthesis is associated with the upregulation of a suite of genes responsible for generating the universal precursor, farnesyl diphosphate (B83284) (FPP), and its subsequent conversion into diverse sesquiterpene skeletons. mdpi.commdpi.com

In response to stimuli such as mechanical wounding or pathogen attack, plants reprogram the expression of genes involved in secondary metabolism. mdpi.com Studies on Aquilaria sinensis and the fungus Amylostereum areolatum have identified key enzyme-encoding genes whose expression correlates with sesquiterpenoid accumulation. mdpi.commdpi.com Although direct gene expression profiles for this compound are not extensively detailed, the expression patterns of homologous genes in other systems provide a clear model. Key genes in this process include 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGR), farnesyl diphosphate synthase (FPPS), and various terpene synthases (TPS). mdpi.commdpi.com For instance, in Aquilaria sinensis, wounding led to the differential expression of 30 genes associated with the sesquiterpene biosynthesis pathway. mdpi.com

Table 1: Key Genes Involved in Sesquiterpenoid Biosynthesis and Their Functions

Gene/Enzyme Abbreviation Function in Pathway
3-hydroxy-3-methylglutaryl-coenzyme A reductase HMGR Key regulatory enzyme in the MVA pathway, producing mevalonate (B85504). mdpi.com
Farnesyl Diphosphate Synthase FPPS Catalyzes the formation of the C15 precursor farnesyl diphosphate (FPP). mdpi.com
Sesquiterpene Synthase TPS / SS A diverse family of enzymes that convert FPP into various sesquiterpene backbones. mdpi.comnih.gov

Transcriptional and Post-Transcriptional Regulatory Elements

The expression of biosynthetic genes is tightly controlled at both the transcriptional and post-transcriptional levels, allowing for precise regulation of secondary metabolite production. nih.govfrontiersin.org

The transcription of biosynthetic genes is initiated by the binding of RNA polymerase and associated proteins to promoter regions located upstream of the coding sequence. wikipedia.org These promoters contain specific DNA sequences, known as cis-regulatory elements (e.g., enhancers), that act as binding sites for transcription factors. khanacademy.org The activity of these promoters dictates the timing, location, and intensity of gene expression. nih.gov For example, studies on other secondary metabolite pathways have shown that promoters of biosynthetic genes often contain elements responsive to stress signals like jasmonates or elicitors. frontiersin.org Promoter engineering is a technique used to enhance the production of natural products by modifying these sequences to increase gene transcription. nih.gov While specific promoter sequences for the genes involved in this compound synthesis have not been characterized, they are expected to contain binding sites for the transcription factors that mediate stress and developmental responses.

Transcription factors (TFs) are key proteins that bind to promoter and enhancer sequences to activate or repress gene expression. khanacademy.org They are central to regulating plant secondary metabolism. nih.gov Several TF families, including MYB, WRKY, and bHLH, have been shown to regulate terpenoid biosynthesis in response to various stimuli. mdpi.comfrontiersin.org

WRKY TFs: These factors are known to modulate the expression of terpene synthase genes. In Atractylodes lancea, the expression of specific AlWRKY genes was strongly correlated with genes for terpene synthases (AlTPS) and the accumulation of sesquiterpenes. frontiersin.org

bHLH TFs: In Aquilaria sinensis, the bHLH transcription factor family was inferred to regulate key genes in the sesquiterpene pathway, including farnesyl diphosphate synthase. mdpi.com

MYB TFs: MYB proteins are a large family of transcription factors in plants that participate in regulating metabolic biosynthesis in response to abiotic stresses. mdpi.com

These transcription factors are themselves regulated by complex signaling pathways, such as those involving phytohormones (e.g., jasmonic acid, salicylic (B10762653) acid) and the NF-κB pathway, which are activated by external stimuli. nih.govnih.gov This creates a cascading effect where an environmental signal triggers a signaling pathway, leading to the activation of specific TFs that, in turn, switch on the genes for sesquiterpenoid biosynthesis. nih.gov Post-translational modifications of these transcription factors, such as phosphorylation, can further fine-tune their activity and stability. mdpi.com

Table 2: Transcription Factor Families Implicated in Sesquiterpenoid Regulation

Transcription Factor Family Known Function in Regulation Example Organism/Study
WRKY Regulates terpene synthase (TPS) gene expression. frontiersin.org Atractylodes lancea frontiersin.org
bHLH Regulates genes encoding farnesyl diphosphate synthase and sesquiterpene synthase. mdpi.com Aquilaria sinensis mdpi.com
MYB Participates in stress responses by regulating secondary metabolism biosynthesis. mdpi.com General in plants mdpi.com

Influence of Environmental Cues on Gene Regulation

The production of phytoalexins like this compound is often a direct response to environmental stress. nih.gov Environmental cues such as pathogen attack, insect herbivory, wounding, and abiotic factors like salinity and temperature can trigger significant changes in gene expression. nih.govweforum.org These signals are perceived by the plant and transduced through signaling pathways that ultimately regulate the transcription of defense-related genes, including those for sesquiterpenoid biosynthesis. nih.govnih.gov

A key finding directly related to this compound comes from studies on Salvia mirzayanii, where salt stress was shown to affect terpenoid biosynthesis, leading to noted changes in this compound levels. researchgate.net This demonstrates a direct link between a specific environmental stressor (salinity) and the regulation of this compound's metabolic pathway. In many plants, environmental cues activate or repress gene expression through the modulation of chromatin structure and the activity of specific transcription factors. nih.gov For instance, light and temperature are fundamental environmental signals that can influence nearly every aspect of plant development and metabolism by altering gene expression networks. nih.govweforum.org

Biotechnological Approaches and Metabolic Engineering for 15 Hydroxysolavetivone Production

Heterologous Expression Systems for Sustainable Production

The choice of a host organism, or "chassis," is fundamental to the success of a metabolic engineering project. rsc.org For producing plant-derived compounds like 15-hydroxysolavetivone, microbial systems are highly favored due to their rapid growth, genetic tractability, and scalability. nih.gov

Saccharomyces cerevisiae (baker's yeast) is a particularly attractive host. nih.gov As a eukaryote, it possesses the subcellular machinery, such as the endoplasmic reticulum, necessary for the correct folding and post-translational modification of complex plant enzymes like cytochrome P450s. nih.govnih.gov Furthermore, yeast naturally utilizes the MVA pathway to produce FPP for its own sterol biosynthesis, providing a native source of the required precursor. nih.govmdpi.com

Escherichia coli is another widely used host due to its extremely fast growth and the vast array of available genetic tools. nih.gov While expressing functional P450s can be more challenging in this prokaryotic host, successful production of various terpenoids has been achieved. Reconstituting the MVA pathway in E. coli, which naturally uses the MEP pathway, has proven to be an effective strategy for boosting terpenoid precursor supply. nih.gov

Host System Advantages for this compound Production Disadvantages
Saccharomyces cerevisiae Eukaryotic system supports proper folding of complex enzymes like P450s. nih.gov Contains an endogenous MVA pathway for FPP precursor supply. nih.gov Generally Recognized as Safe (GRAS) status is beneficial for certain applications.Slower growth compared to E. coli. FPP is diverted to essential sterol biosynthesis, creating competition. mdpi.com
Escherichia coli Very rapid growth and high cell density fermentation. Extensive and well-established genetic toolkit.Lacks organelles for complex protein modification, can lead to improper P450 folding. Endotoxins may need to be removed from the final product.

Genetic Manipulation Techniques for Enhanced Yield

Achieving high yields of this compound requires precise and powerful genetic manipulation tools to rewrite the host's metabolism. These techniques are used to introduce new genes, amplify the expression of existing ones, and silence or delete those that compete for metabolic resources. plantsjournal.comresearchgate.net

A primary and effective strategy to increase production is to boost the expression of genes that encode rate-limiting enzymes in the pathway. nih.govresearchgate.net By placing these genes under the control of strong, inducible promoters, the host cell can be directed to synthesize large quantities of the target enzymes. mdpi.com For this compound, this includes not only the solavetivone (B1203128) synthase and the C15-hydroxylase but also key enzymes in the upstream FPP-producing MVA pathway. mdpi.com Overexpressing a truncated version of HMG-CoA reductase (tHMG1) is a common and highly effective approach to increase carbon flux into the MVA pathway. nih.gov Similarly, boosting levels of FPP synthase (FPPS) can ensure a robust supply of the final precursor. mdpi.com

Gene Target Function Rationale for Overexpression
Solavetivone Synthase Catalyzes the cyclization of FPP to solavetivone.Drives the first committed step of the pathway.
Cytochrome P450 C15-Hydroxylase Hydroxylates solavetivone to the final product.Drives the final conversion step.
tHMG1 (truncated HMG-CoA reductase) Key regulatory enzyme in the MVA pathway.Increases overall metabolic flux towards FPP by bypassing feedback inhibition. nih.govmdpi.com
FPPS (Farnesyl Pyrophosphate Synthase) Synthesizes FPP from simpler precursors.Ensures a sufficient supply of the direct precursor for the sesquiterpene synthase.
Phytoene Synthase (PSY) First step in carotenoid biosynthesis.Overexpression of PSY in some systems has been shown to increase the pool of isoprenoid precursors. nih.gov
Galactinol Synthase (GolS) Involved in stress response pathways.Overexpression in potato has been shown to induce other metabolic pathways, which could be leveraged. sciopen.com

The advent of CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats) technology has revolutionized metabolic engineering. frontiersin.org This powerful genome editing tool allows for precise and efficient modification of an organism's DNA, including gene knockouts, insertions, and transcriptional regulation. nih.govpotatonewstoday.com

In the native producer, such as potato, CRISPR/Cas9 can be used to knock out genes involved in competing metabolic pathways. For example, silencing genes responsible for steroidal glycoalkaloid biosynthesis could redirect shared precursors toward phytoalexin production. frontiersin.org

In heterologous hosts like yeast, CRISPR is invaluable for multiple tasks. It can be used to seamlessly integrate the entire this compound pathway into the host's genome for greater stability. nih.gov It is also used to knock out competing pathways, such as the gene for squalene (B77637) synthase (ERG9), which diverts FPP to sterols. mdpi.com Furthermore, CRISPR interference (CRISPRi) can be employed to precisely tune down the expression of specific genes without deleting them entirely, allowing for fine control over metabolic flux. frontiersin.org

System CRISPR Target Engineering Goal Expected Outcome
Potato (Solanum tuberosum) Genes for steroidal glycoalkaloid (SGA) synthesis (e.g., St16DOX) frontiersin.orgKnockout of a competing pathway.Increased availability of isoprenoid precursors for phytoalexin synthesis.
Potato (Solanum tuberosum) Negative regulators of defense responses.Knockout of repressor genes.Enhanced activation of the entire phytoalexin defense pathway upon elicitation.
Yeast (S. cerevisiae) Squalene Synthase (ERG9)Knockout of the primary competing pathway for FPP.Redirection of FPP from sterol synthesis to this compound production. mdpi.com
Yeast (S. cerevisiae) Genomic integration sites (e.g., landing pads)Stable integration of the solavetivone synthase and P450 genes.Stable, long-term production without the need for plasmids. nih.gov
Yeast (S. cerevisiae) Promoters of MVA pathway genes.CRISPR activation (CRISPRa) to enhance expression.Coordinated upregulation of the entire FPP precursor pathway. frontiersin.org

Advanced Research Methodologies in 15 Hydroxysolavetivone Investigation

Untargeted and Targeted Metabolomics Approaches

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a functional readout of the physiological state of an organism. In the context of 15-Hydroxysolavetivone research, both untargeted and targeted metabolomics approaches have been instrumental. Untargeted metabolomics aims to measure as many metabolites as possible in a sample to provide a broad overview of the metabolic changes, while targeted metabolomics focuses on the precise measurement of a specific group of known metabolites. nih.govresearchgate.net

Mass Spectrometry-Based Metabolite Profiling

Mass spectrometry (MS) is a powerful analytical technique used for metabolite profiling due to its high sensitivity, selectivity, and speed. au.dk When coupled with separation techniques like liquid chromatography (LC) or gas chromatography (GC), it allows for the detection and quantification of a wide range of compounds. au.dk

In the investigation of this compound and related terpenoids, both GC-MS and LC-MS platforms are employed. High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap instruments, provide accurate mass measurements, which are crucial for the identification of unknown compounds and the confirmation of known ones. au.dkevotec.comfrontiersin.org These instruments can collect data in both positive and negative ionization modes to maximize the coverage of different metabolite classes. au.dk For targeted analysis, techniques like Multiple Reaction Monitoring (MRM) on triple quadrupole (QQQ) mass spectrometers offer high sensitivity and specificity for quantifying specific metabolites like this compound. metwarebio.com

Analytical PlatformIonization ModeMass AnalyzerApplication in this compound Research
GC-MSElectron Ionization (EI)Quadrupole, TOFAnalysis of volatile and semi-volatile terpenoids.
LC-MSElectrospray Ionization (ESI)QQQ, Q-TOF, OrbitrapProfiling and quantification of a broad range of phytoalexins including this compound. frontiersin.org

Data Analysis and Pathway Mapping

The vast amount of data generated from metabolomics experiments requires sophisticated computational and statistical tools for analysis and interpretation. Raw data from mass spectrometers are processed to extract features corresponding to different metabolites. This involves steps like peak picking, alignment, and normalization.

Subsequent statistical analysis, such as Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA), is used to identify significant differences in metabolite profiles between different experimental conditions. mdpi.com The identified metabolites are then mapped onto biochemical pathways to understand the metabolic perturbations. nih.gov Databases like KEGG (Kyoto Encyclopedia of Genes and Genomes) and Reactome are valuable resources for this purpose, providing comprehensive information on metabolic pathways. genome.jpreactome.org This integrated approach allows researchers to connect changes in the levels of this compound and its precursors to specific enzymatic reactions and regulatory networks. nih.gov

Enzymology and Protein Characterization

Understanding the biosynthesis of this compound necessitates the detailed study of the enzymes responsible for its formation. Enzymology and protein characterization techniques are employed to elucidate the function, kinetics, and structure of these biosynthetic enzymes.

Functional Characterization of Biosynthetic Enzymes

The functional characterization of enzymes involved in the this compound pathway typically involves expressing the corresponding genes in a heterologous host system, such as Escherichia coli or yeast. The recombinant enzymes are then purified and their catalytic activity is assayed. nih.gov

These assays involve incubating the purified enzyme with its putative substrate and analyzing the reaction products using techniques like LC-MS or GC-MS. frontiersin.orgcardiff.ac.uk This confirms the enzyme's function and substrate specificity. Key kinetic parameters, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), are determined to understand the enzyme's efficiency. nih.govnih.gov The optimal pH and temperature for enzyme activity are also determined to understand its operational range. nih.gov

Enzyme ParameterDescriptionMethod of Determination
Km (Michaelis constant) Substrate concentration at which the reaction rate is half of Vmax. nih.govEnzyme kinetics assays with varying substrate concentrations. nih.gov
Vmax (Maximum velocity) The maximum rate of an enzyme-catalyzed reaction. nih.govEnzyme kinetics assays at saturating substrate concentrations. nih.gov
Optimal pH The pH at which the enzyme exhibits maximum activity. nih.govActivity assays across a range of pH values. nih.gov
Optimal Temperature The temperature at which the enzyme exhibits maximum activity. nih.govActivity assays across a range of temperatures. nih.gov

Mutagenesis Studies for Enzyme Property Alteration

To identify key amino acid residues responsible for an enzyme's catalytic activity and substrate specificity, site-directed mutagenesis is a powerful tool. nih.govjmb.or.kr By systematically replacing specific amino acids in the enzyme's active site or other important regions, researchers can assess the impact of these changes on enzyme function. nih.gov

For instance, if a particular amino acid is hypothesized to be involved in substrate binding, mutating it to a different residue (e.g., one with a different size or charge) can lead to a decrease or alteration in catalytic activity. jmb.or.kr The resulting mutant enzymes are expressed, purified, and characterized using the same methods as for the wild-type enzyme. nih.gov Comparing the kinetic parameters of the mutant and wild-type enzymes provides insights into the structure-function relationship of the enzyme. mdpi.com This knowledge can be leveraged to engineer enzymes with improved properties, such as enhanced catalytic efficiency or altered substrate preference.

Transcriptomics and Gene Expression Analysis

Transcriptomics involves the study of the complete set of RNA transcripts (the transcriptome) produced by an organism under specific conditions. mdpi.com Analyzing gene expression patterns provides crucial information about which genes are activated or repressed during the biosynthesis of compounds like this compound. illumina.com

Gene expression analysis, often performed using techniques like RNA sequencing (RNA-Seq) or microarrays, allows for a global view of the transcriptional landscape. illumina.comnih.gov In the context of this compound research, transcriptomics can be used to identify genes that are co-expressed with known pathway genes, thus revealing novel candidate genes involved in its biosynthesis or regulation. frontiersin.org

Isotope Labeling Techniques for Biosynthetic Tracing

Isotope labeling is a powerful methodology used to trace the metabolic journey of atoms and molecules within a biological system. In the investigation of this compound, a sesquiterpenoid phytoalexin, these techniques are indispensable for elucidating its biosynthetic pathway. This involves feeding an organism or cell culture with a precursor molecule enriched with a stable (non-radioactive) heavy isotope, such as Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N). boku.ac.atnih.govrsc.org By tracking the incorporation of these isotopic labels into the final structure of this compound and its intermediates, researchers can map the sequence of biochemical reactions, identify precursor molecules, and understand the intricate rearrangements that occur during its formation. boku.ac.atresearchgate.net

Historically, many insights into the biosynthetic pathways of sesquiterpenoid phytoalexins in solanaceous plants have been derived from feeding experiments using isotope-labeled compounds. nih.gov The general principle relies on the ability of modern analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to distinguish between the common lighter isotopes (e.g., ¹H, ¹²C) and their heavier counterparts. boku.ac.atrsc.org

In a typical experiment, a labeled precursor, such as [¹³C]-acetate or [²H]-mevalonate, is introduced to the biological system, for instance, potato tuber tissue or a relevant fungal culture. rsc.orgresearchgate.netnih.gov The organism's metabolic machinery then processes these labeled precursors. If the precursor is part of the biosynthetic pathway for this compound, the resulting phytoalexin molecules will contain the heavy isotope at specific atomic positions. Analysis of the labeled product by ¹³C-NMR can reveal the exact location of each ¹³C atom, providing a detailed map of how the precursor's carbon skeleton was cut, folded, and stitched together to form the final sesquiterpenoid structure. researchgate.net Similarly, high-resolution MS can detect the mass shift caused by the incorporated isotopes, confirming the precursor-product relationship and helping to quantify the efficiency of incorporation. nih.govrsc.org

These tracing studies have been fundamental in establishing that sesquiterpenoids like solavetivone (B1203128) are derived from farnesyl diphosphate (B83284) (FPP). researchgate.netnih.gov Furthermore, isotope labeling helps differentiate between the two primary pathways that produce the universal isoprene (B109036) building blocks (isopentenyl diphosphate and dimethylallyl diphosphate): the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. nih.govnih.gov By feeding specifically labeled precursors for each pathway, such as labeled mevalonic acid for the MVA pathway or labeled 1-deoxy-D-xylulose for the MEP pathway, scientists can determine which pathway provides the backbone for this compound biosynthesis in a specific organism. nih.gov

Detailed Research Findings

While specific isotope labeling studies focusing exclusively on this compound are not extensively detailed in publicly available literature, the methodology has been broadly applied to the class of sesquiterpenoids and within the plant and fungal systems that produce them.

Precursor Incorporation: Studies on related sesquiterpenes have utilized ¹³C-labeled acetate (B1210297) and mevalonate to confirm their roles as foundational precursors in the isoprenoid pathway. rsc.org Feeding experiments with these molecules have demonstrated their incorporation into the farnesyl diphosphate backbone, which is the direct precursor to the diverse family of sesquiterpenoids. researchgate.net

Pathway Elucidation: In snapdragon flowers, which produce the sesquiterpene nerolidol, feeding experiments with deuterium-labeled 1-deoxy-D-xylulose and mevalolactone demonstrated that the plastid-localized MEP pathway supplied the precursors for both monoterpenes and the cytosolic sesquiterpene. nih.gov This highlights the potential for cross-compartmental transport of intermediates, a finding that could be relevant for solavetivone biosynthesis in plants.

Metabolic Flux Analysis: In wound-healing potato tuber tissue, stable isotope tracers like L-phenylalanine-d₅ have been used with LC-MS to perform metabolic flux analysis of the phenylpropanoid pathway. researchgate.net A similar approach, using labeled isoprenoid precursors, could quantify the rate of biosynthesis and turnover of this compound under different conditions, such as pathogen attack.

The table below summarizes representative isotope labeling experiments used to investigate the biosynthesis of terpenes, illustrating the techniques applicable to the study of this compound.

Interactive Data Table: Examples of Isotope Labeling in Terpenoid Biosynthesis Research

Future Research Directions and Interdisciplinary Perspectives

Unraveling Complex Regulatory Networks in Plant Defense

The biosynthesis of sesquiterpenoid phytoalexins like 15-hydroxysolavetivone is tightly controlled by a sophisticated network of regulatory elements that respond to pathogen attacks. nih.govnih.gov While the core biosynthetic pathway is partially understood, the upstream signaling and transcriptional regulation remain a significant area for future investigation. The production of phytoalexins is often a rapid and transient response to infection, suggesting that the speed of biosynthesis can be a more critical factor in defense than the absolute quantity produced at later stages. jordan.im

Key areas for future research include:

Transcription Factors (TFs): Identifying and characterizing the specific TFs that bind to the promoter regions of genes encoding enzymes in the this compound pathway is crucial. Families such as WRKY and bHLH are known to be major regulators in plant defense and secondary metabolism. nih.govmpg.defrontiersin.org For instance, studies on other phytoalexins have shown that specific WRKY TFs can act as repressors or inducers of defense genes, forming a complex network that fine-tunes the plant's immune response. nih.govmpg.de Understanding how these TFs are activated and how they interact with each other will provide a clearer picture of the regulatory cascade.

Signaling Molecules: The roles of plant hormones such as jasmonic acid (JA), salicylic (B10762653) acid (SA), and abscisic acid (ABA) in modulating this compound production need to be elucidated. nih.gov Research indicates that these signaling pathways often exhibit cross-talk. For example, some defense responses are mediated by JA, while ABA has been shown to down-regulate the production of certain phytoalexins in the Solanaceae family. nih.gov Investigating how these signals are integrated at the molecular level will be essential.

Cis-regulatory Elements: Detailed analysis of the promoter regions of biosynthetic genes can reveal conserved cis-regulatory elements that act as binding sites for TFs. nih.gov Studies on tobacco EAS4 promoters, for example, have highlighted the varied functions of elements like the GT-1 box in local and systemic gene activation in response to bacterial pathogens. nih.gov Similar investigations for the this compound pathway could uncover key molecular switches.

Integration of Multi-Omics Data for Systems-Level Understanding

To comprehend the complexity of this compound metabolism, a holistic, systems-level approach is necessary. The integration of genomics, transcriptomics, proteomics, and metabolomics—collectively known as multi-omics—offers a powerful strategy to build comprehensive models of biosynthetic pathways and their regulation. nih.govnih.govmdpi.com

Future directions in this area involve:

Paired-Omics Analysis: Conducting experiments where transcriptomic and metabolomic data are collected from the same samples (a split-sample approach) can reduce false-positive correlations and more accurately link gene expression with metabolite accumulation. nih.gov This approach has been effective in elucidating flavonoid biosynthesis and could be applied to map the this compound pathway. nih.govnih.gov

Co-expression Networks: Analyzing large-scale transcriptomic datasets to identify genes that are co-expressed with known pathway genes (e.g., sesquiterpene synthases) is a proven method for discovering novel enzymes and regulators. nih.gov This can help identify the full suite of genes required for converting the initial backbone into the final this compound product.

Metabolic Modeling: Computational models can be generated from integrated omics data to predict metabolic flux and identify rate-limiting steps or regulatory bottlenecks in the pathway. mdpi.commdpi.com This systems biology approach can guide metabolic engineering efforts more effectively than a single-gene approach. mdpi.com For instance, integrated analyses in wheat and tomato have successfully linked gene expression of Phenylalanine Ammonia-Lyase (PAL) and Terpene Synthase (TPS) gene families to the accumulation of specific defense compounds. nih.govfrontiersin.org

Advancements in Synthetic Biology for Novel Bioproducts

Synthetic biology provides a transformative platform for the production of high-value plant metabolites like this compound. By engineering metabolic pathways in microbial or plant chassis, it is possible to overcome the low yields and complex extraction processes associated with natural sources. acs.orgmdpi.comnih.gov

Key opportunities include:

Heterologous Production: Introducing the biosynthetic genes for this compound into well-characterized microbial hosts like Saccharomyces cerevisiae (yeast) or Escherichia coli is a primary goal. acs.orgoup.com This has been successfully achieved for other sesquiterpenoids, such as artemisinic acid, where fermentation yields have reached grams per liter. oup.comnih.gov Success relies on optimizing precursor supply from the host's native mevalonate (B85504) (MVA) pathway and efficiently expressing the plant enzymes. mdpi.comtandfonline.com

Metabolic Engineering and "Metabolic Switching": In both microbial hosts and the native plant, production can be enhanced by engineering the metabolic network. nih.gov This includes upregulating key enzymes in the MVA pathway or downregulating competing pathways, a strategy known as "metabolic switching". nih.govfrontiersin.org For example, inhibiting squalene (B77637) synthase, which diverts the precursor Farnesyl Diphosphate (B83284) (FPP) to triterpene synthesis, can increase the flux towards sesquiterpene production. nih.gov

Novel Compound Generation: The tools of synthetic biology, including protein engineering and pathway reconstruction, allow for the creation of novel molecules based on the this compound scaffold. nih.govadlittle.com By modifying the enzymes involved or combining them with enzymes from other pathways, it may be possible to generate new derivatives with enhanced or different biological activities for applications in agriculture or medicine. adlittle.comweforum.org

Eco-Evolutionary Dynamics of Sesquiterpenoid Metabolism

The diversity of sesquiterpenoids like this compound is a product of a long evolutionary history shaped by interactions between plants and their environments, particularly pathogens and herbivores. goettingen-research-online.deresearchgate.net Understanding these eco-evolutionary dynamics provides insight into the functional significance of these compounds and how their biosynthetic pathways have evolved. nih.govresearchgate.net

Future research in this interdisciplinary field should focus on:

Plant-Pathogen Coevolution: Investigating how the biosynthesis of this compound and related compounds has evolved in response to specific pathogens is a key area. goettingen-research-online.de Pathogens can evolve mechanisms to detoxify phytoalexins, which in turn drives the selection for novel or modified defense compounds in the plant—a classic co-evolutionary arms race. researchgate.netfrontiersin.org Studying the metabolic capabilities of pathogens like Botrytis cinerea reveals how they tolerate phytoalexins from different plant families, suggesting that the pathogen's detoxification machinery influences the plant's metabolic evolution. frontiersin.org

Metabolic Trade-offs: The production of defense compounds is metabolically expensive and can create trade-offs with other essential functions, such as growth or reproduction. peercommunityjournal.org Research into these trade-offs can explain why plants maintain such diverse chemical arsenals and how environmental conditions influence the optimal defense strategy. peercommunityjournal.orgnih.gov

Community Ecology: The effects of this compound extend beyond a single plant-pathogen interaction to influence entire ecological communities. nih.gov For example, these compounds can affect soil microbes, herbivores, and the natural enemies of herbivores. Exploring these broader ecological consequences will provide a more complete understanding of the role of sesquiterpenoid metabolism in structuring ecosystems. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the validated spectroscopic methods for confirming the structural identity of 15-Hydroxysolavetivone?

  • Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HMBC) to confirm the hydroxyl group positioning and carbon skeleton. High-resolution mass spectrometry (HRMS) should validate molecular weight and fragmentation patterns. X-ray crystallography is recommended for absolute configuration determination if crystalline derivatives are obtainable .
  • Data Interpretation : Compare spectral data with published analogs (e.g., solavetivone derivatives) and ensure purity >95% via HPLC with UV/Vis or diode-array detection .

Q. What are the optimal synthetic pathways for this compound under laboratory conditions?

  • Methodology : Start with biogenetic precursors like farnesyl diphosphate, employing enzymatic or chemical cyclization. Optimize reaction conditions (pH, temperature, catalysts) using design-of-experiment (DoE) approaches. Monitor intermediates via TLC and LC-MS .
  • Validation : Characterize each intermediate spectroscopically and compare yields with literature data. Include negative controls to rule out non-enzymatic byproducts .

Q. How are purity and stability of this compound assessed in experimental settings?

  • Methodology : Conduct accelerated stability studies under varying temperatures and humidity levels. Use reversed-phase HPLC with a C18 column and photodiode array detection (210–400 nm) to quantify degradation products. Validate methods per ICH guidelines for precision, accuracy, and linearity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across studies?

  • Methodology : Perform a systematic review to identify variables affecting outcomes (e.g., cell line specificity, assay protocols). Replicate key studies under standardized conditions (e.g., uniform solvent systems, control groups). Apply meta-analysis to quantify heterogeneity and adjust for publication bias .
  • Case Example : If antifungal activity varies, test against identical fungal strains using broth microdilution assays with standardized inoculum sizes and endpoint criteria (e.g., MIC50) .

Q. What experimental designs are effective for elucidating the biosynthetic pathway of this compound in plant systems?

  • Methodology : Use isotope-labeled precursors (e.g., ¹³C-mevalonate) in tracer studies combined with gene knockout/RNAi silencing in host plants. Analyze metabolite profiles via LC-MS/MS and correlate with transcriptomic data to identify candidate enzymes .
  • Data Integration : Cross-reference with databases like KEGG or PlantCyc to map putative biosynthetic clusters and validate via heterologous expression in microbial hosts .

Q. How can researchers address challenges in quantifying this compound at low concentrations in complex biological matrices?

  • Methodology : Develop a sensitive UPLC-MS/MS method with multiple reaction monitoring (MRM). Optimize sample preparation (e.g., solid-phase extraction, protein precipitation) to minimize matrix effects. Validate using spike-recovery experiments and internal standards (e.g., deuterated analogs) .
  • Statistical Analysis : Apply linear regression with weighting factors to account for heteroscedasticity at low concentrations .

Data Management and Reproducibility

Q. What strategies ensure reproducibility of this compound-related experiments across laboratories?

  • Methodology : Publish detailed protocols in supplementary materials, including instrument calibration data and raw spectra. Share annotated datasets via repositories like Zenodo or Figshare. Use collaborative platforms (e.g., protocols.io ) for real-time method updates .
  • Ethical Considerations : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and declare conflicts of interest in publications .

Tables for Quick Reference

Parameter Recommended Method Key References
Structural ElucidationNMR, HRMS, X-ray crystallography
Purity AssessmentHPLC-DAD, LC-MS
Bioactivity ReproducibilityStandardized MIC assays
Quantification in MatricesUPLC-MS/MS with MRM

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.